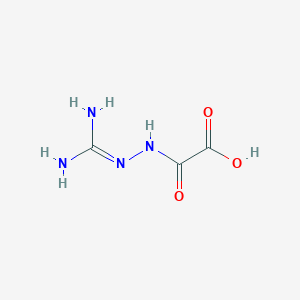

OXALYL MONOGUANYLHYDRAZIDE

CAS No.: 89797-67-1

Cat. No.: VC3827437

Molecular Formula: C3H6N4O3

Molecular Weight: 146.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89797-67-1 |

|---|---|

| Molecular Formula | C3H6N4O3 |

| Molecular Weight | 146.11 g/mol |

| IUPAC Name | 2-[2-(diaminomethylidene)hydrazinyl]-2-oxoacetic acid |

| Standard InChI | InChI=1S/C3H6N4O3/c4-3(5)7-6-1(8)2(9)10/h(H,6,8)(H,9,10)(H4,4,5,7) |

| Standard InChI Key | MZTBSNRMAPZWRT-UHFFFAOYSA-N |

| SMILES | C(=O)(C(=O)O)NN=C(N)N |

| Canonical SMILES | C(=O)(C(=O)O)NN=C(N)N |

Introduction

Chemical Identity and Structural Characteristics

Oxalyl monoguanylhydrazide, systematically named 2-(2-carbamimidoylhydrazinyl)-2-oxoacetic acid, belongs to the class of hydrazide derivatives. Its structure features a guanidine group bonded to a hydrazine moiety, which is further linked to an oxalic acid backbone . This arrangement enables dual reactivity: the hydrazine group participates in condensation reactions, while the guanidine moiety facilitates metal coordination .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 89797-67-1 | |

| Molecular Formula | ||

| Molecular Weight | 146.1 g/mol | |

| Synonyms | NSC 81670; Oxalic acid, 2-amidinohydrazide |

The compound’s crystalline nature and poor solubility profile suggest strong intermolecular hydrogen bonding, a hypothesis supported by its high estimated density of 1.6467 g/cm³ . Its refractive index (1.8010) and predicted pKa (1.84±0.20) further underscore its polar character .

Synthesis and Manufacturing

Oxalyl monoguanylhydrazide is synthesized via a reaction between aminoguanidine bicarbonate and ethyl chlorooxoacetate, yielding a product with up to 97% purity . This method involves nucleophilic substitution, where the amino group of aminoguanidine attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate, followed by dehydrohalogenation.

Optimization Parameters:

-

Temperature: Room temperature to 50°C

-

Solvent: Aqueous or ethanol medium

Alternative pathways include the condensation of oxalic acid derivatives with guanylhydrazine, though these methods are less efficient . Industrial-scale production by suppliers like Dayang Chem (Hangzhou) Co., Ltd., and Thermo Scientific Chemicals emphasizes cost-effective scaling while maintaining assay purity ≥98% .

Physical and Chemical Properties

Solubility and Stability:

-

Water Solubility: Poor in cold water; moderate in hot water

-

Organic Solvents: Insoluble in ethanol, acetone, and dichloromethane

The compound’s stability under ambient conditions necessitates storage in dry, ventilated environments away from incompatible materials like strong oxidizers .

Applications in Industry and Research

Pharmaceutical Intermediates

Oxalyl monoguanylhydrazide serves as a precursor in synthesizing antiviral agents, including ribavirin impurities, highlighting its role in quality control for drug manufacturing . Its ability to form stable hydrazones makes it valuable for prodrug development .

Coordination Chemistry

As a polydentate ligand, the compound coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes studied for catalytic and magnetic properties . For example:

Such complexes are explored in wastewater treatment for heavy metal sequestration .

Agrochemicals and Dyestuffs

In agrochemicals, it acts as a growth regulator, while in dyestuffs, it modifies chromophore stability . Suppliers like Zibo Hangyu Biotechnology market it for these niche applications .

Comparative Analysis with Related Hydrazides

| Compound | Molecular Formula | Key Properties |

|---|---|---|

| Oxalyldihydrazide | Colorless solid; used in polymer curing | |

| Guanylhydrazine | Bioactive; inhibits nitric oxide synthase | |

| Hydrazine | Reducing agent; high toxicity |

Oxalyl monoguanylhydrazide distinguishes itself through its bifunctional reactivity, enabling applications inaccessible to simpler hydrazides .

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Thermo Scientific Chemicals | 97% | 100 g containers | $200–$300 |

| Dayang Chem (Hangzhou) Co., Ltd. | 98% | 1 kg drums | $150–$200/kg |

| Chemlyte Solutions | 99% | Grams to kilograms | Custom pricing |

Demand is driven by pharmaceutical R&D, with Asia-Pacific regions dominating production .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume